2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide
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Overview
Description
2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromophenyl group, amino group, and dicyano groups attached to a pyridine ring, along with a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as malononitrile and 4-bromobenzaldehyde in the presence of a base like sodium ethoxide.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Thioacetamide Addition: The final step involves the addition of thioacetamide to the pyridine derivative under controlled conditions, often using a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the cyano groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-((6-Amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-((6-Amino-4-(4-methylphenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry, where such properties are crucial.
Properties
IUPAC Name |
2-[6-amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5OS/c16-9-3-1-8(2-4-9)13-10(5-17)14(20)21-15(11(13)6-18)23-7-12(19)22/h1-4H,7H2,(H2,19,22)(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLODLJPHXUGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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